REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:4]=[CH2:5].[CH:17]([C:19]([CH3:21])=[O:20])=[CH2:18]>C(O)C>[C:12]([C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])([CH2:3][CH:4]=[CH2:5])[CH2:18][CH2:17][C:19](=[O:20])[CH3:21])([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
0.049 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
After treatment and purification as in Referential Example 1
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C(CCC(C)=O)(CC=C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.56 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |